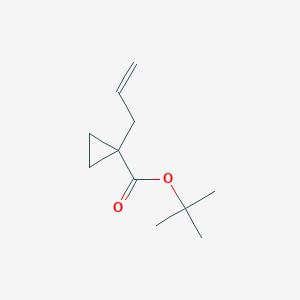

Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester

概要

説明

Cyclopropanecarboxylic acids are a class of organic compounds that contain a cyclopropane ring and a carboxylic acid group . They are used in the synthesis of various pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxylic acids consists of a three-membered cyclopropane ring attached to a carboxylic acid group . The specific structure of “Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester” would include additional groups attached to the cyclopropane ring .Chemical Reactions Analysis

Cyclopropanecarboxylic acids can undergo various chemical reactions, including reactions typical of carboxylic acids such as esterification and amide formation . They can also participate in reactions unique to cyclopropane rings .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . For example, cyclopropanecarboxylic acids are typically colorless and have a characteristic odor .科学的研究の応用

Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- Application Summary: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Methods of Application: The synthesis started from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 .

- Results or Outcomes: The newly synthesized compounds were characterized by spectral data .

Synthesis of tert-butyl acetate

- Application Summary: The conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) was linearly correlated with the ratio of Brönsted and Lewis acid amounts .

- Methods of Application: The dual-modified SBA-15 materials (A–S–Si) with Al ions inserting in the framework and −SO3H groups grafting on the pore wall were prepared via a co-condensation method .

- Results or Outcomes: The conversion of acetic acid could reach 72% with the selectivity of TBAC as high as 97% over A5–S10–Si with balanced Brönsted and Lewis acid under the optimal conditions .

Preparation of t-Butyl Nα-Protected Amino Acid Esters

- Application Summary: A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

- Methods of Application: The preparation of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .

- Results or Outcomes: The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Tert-butyl 1-allylcyclopropanecarboxylate in Supramolecular Assemblies

- Application Summary: Tert-butyl 1-allylcyclopropanecarboxylate is a nonclassical synthetic molecule that contains a benzyl group and an amide . It has been shown to form cavity structures with magnesium ions, which are stabilized by hydrogen bonding between the chloride and amide groups .

- Methods of Application: The compound is capable of forming supramolecular assemblies with other molecules .

- Results or Outcomes: This property may be relevant for its cytotoxic properties. Tert-butyl 1-allylcyclopropanecarboxylate has been shown to have anti-tumor activity against human breast cancer cells in vitro .

Safety And Hazards

将来の方向性

The study and application of cyclopropanecarboxylic acids and their derivatives is an active area of research in organic chemistry . They are used in the synthesis of various pharmaceuticals and other organic compounds, and new methods of synthesizing and modifying these compounds are continually being developed .

特性

IUPAC Name |

tert-butyl 1-prop-2-enylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-5-6-11(7-8-11)9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGRERWWBGTPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338101 | |

| Record name | Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester | |

CAS RN |

108546-98-1 | |

| Record name | Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(4-nitrobenzoyl)amino]acetate](/img/structure/B1296460.png)